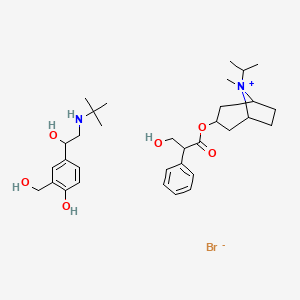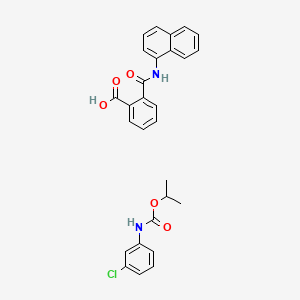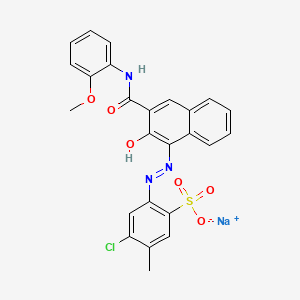
Benzenesulfonic acid, 4-chloro-2-((2-hydroxy-3-(((2-methoxyphenyl)amino)carbonyl)-1-naphthalenyl)azo)-5-methyl-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 4-chloro-2-((2-hydroxy-3-(((2-methoxyphenyl)amino)carbonyl)-1-naphthalenyl)azo)-5-methyl-, monosodium salt is a complex organic compound. It is characterized by its sulfonic acid group, chloro substituent, and azo linkage, which contribute to its unique chemical properties. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-chloro-2-((2-hydroxy-3-(((2-methoxyphenyl)amino)carbonyl)-1-naphthalenyl)azo)-5-methyl-, monosodium salt typically involves multiple steps:
Diazotization: The process begins with the diazotization of 4-chloro-2-aminobenzenesulfonic acid.
Coupling Reaction: The diazonium salt formed is then coupled with 2-hydroxy-3-(((2-methoxyphenyl)amino)carbonyl)-1-naphthalenyl to form the azo compound.
Sulfonation: The final step involves sulfonation to introduce the sulfonic acid group, followed by neutralization with sodium hydroxide to form the monosodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-chloro-2-((2-hydroxy-3-(((2-methoxyphenyl)amino)carbonyl)-1-naphthalenyl)azo)-5-methyl-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions or amines are typically employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Products depend on the nucleophile used, such as hydroxylated or aminated derivatives.
Scientific Research Applications
Benzenesulfonic acid, 4-chloro-2-((2-hydroxy-3-(((2-methoxyphenyl)amino)carbonyl)-1-naphthalenyl)azo)-5-methyl-, monosodium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties and as a drug intermediate.
Industry: Utilized in the manufacture of dyes, pigments, and as a catalyst in various chemical processes.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It interacts with specific enzymes and proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid derivatives: Compounds with similar sulfonic acid groups but different substituents.
Azo compounds: Other azo compounds with different aromatic groups.
Uniqueness
Benzenesulfonic acid, 4-chloro-2-((2-hydroxy-3-(((2-methoxyphenyl)amino)carbonyl)-1-naphthalenyl)azo)-5-methyl-, monosodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties, making it suitable for specialized applications.
Properties
CAS No. |
73263-37-3 |
|---|---|
Molecular Formula |
C25H19ClN3NaO6S |
Molecular Weight |
547.9 g/mol |
IUPAC Name |
sodium;4-chloro-2-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]naphthalen-1-yl]diazenyl]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C25H20ClN3O6S.Na/c1-14-11-22(36(32,33)34)20(13-18(14)26)28-29-23-16-8-4-3-7-15(16)12-17(24(23)30)25(31)27-19-9-5-6-10-21(19)35-2;/h3-13,30H,1-2H3,(H,27,31)(H,32,33,34);/q;+1/p-1 |
InChI Key |
AEUVNCDLNIBLGM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC)O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


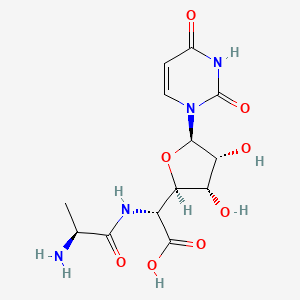

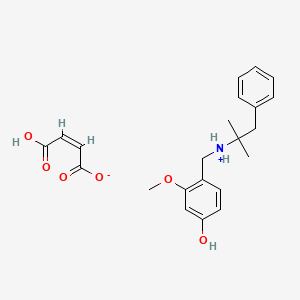

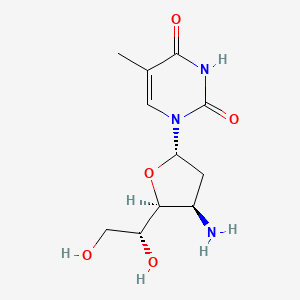

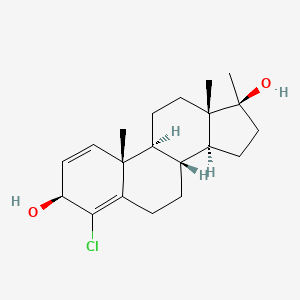
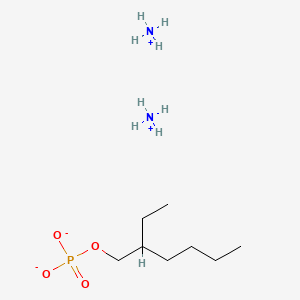

![N-(4-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12782590.png)

